molecular formula C25H29N3O4S B1261906 4-[[(4-methoxyphenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide

4-[[(4-methoxyphenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide

Cat. No.: B1261906
M. Wt: 467.6 g/mol
InChI Key: XAYUBJJWLVNUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(4-methoxyphenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide is a sulfonamide.

Scientific Research Applications

Radioligand Development for Drug Assay

4-[[(4-methoxyphenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide has been utilized in the development of radioligands for drug assays. For instance, Cardoso and Pradelles (1982) describe the preparation of a radioligand with high specific radioactivity for the radioimmunoassay of sulpiride-related compounds, which are important in psychopharmacology (Cardoso & Pradelles, 1982).

Dopamine Receptor Imaging

Research by Chang et al. (1992) highlights the synthesis of substituted benzamides, including those labeled with iodine, for dopamine D2 receptor imaging in the brain. These compounds, owing to their high affinity for dopamine D2 receptors, have potential applications in neuroscience and pharmacology (Chang et al., 1992).

Gastrointestinal Motility Enhancement

Sonda et al. (2003) explored benzamide derivatives for enhancing gastrointestinal motility. They synthesized a series of compounds to test as serotonin 4 (5-HT(4)) receptor agonists, indicating potential applications in gastrointestinal disorders (Sonda et al., 2003).

Electrophysiological Activity in Cardiology

Morgan et al. (1990) investigated N-substituted imidazolylbenzamides for cardiac electrophysiological activity. These compounds demonstrated potential as class III agents, indicating their use in cardiac arrhythmia treatments (Morgan et al., 1990).

Alzheimer's Disease Research

Kepe et al. (2006) used a specific benzamide derivative as a molecular imaging probe for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This application is significant for understanding neurological changes in Alzheimer's disease (Kepe et al., 2006).

Anticonvulsant Activity

Lambert et al. (1995) synthesized ameltolide derivatives, including benzamides, which showed superior performance to phenytoin in maximal electroshock seizure tests. This research has implications in the development of new anticonvulsant drugs (Lambert et al., 1995).

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

N-[2-[benzyl(methyl)amino]ethyl]-4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzamide

InChI

InChI=1S/C25H29N3O4S/c1-28(19-21-6-4-3-5-7-21)17-16-26-25(29)22-10-8-20(9-11-22)18-27-33(30,31)24-14-12-23(32-2)13-15-24/h3-15,27H,16-19H2,1-2H3,(H,26,29)

InChI Key

XAYUBJJWLVNUMR-UHFFFAOYSA-N

SMILES

CN(CCNC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC)CC3=CC=CC=C3

Canonical SMILES

CN(CCNC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC)CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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